(4-Methoxyphenyl)(naphthalen-1-yl)methanone
Overview
Description
(4-Methoxyphenyl)(naphthalen-1-yl)methanone is an organic compound with the molecular formula C18H14O2 It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a 4-methoxyphenyl group and a naphthalen-1-yl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with cannabinoid receptors . These receptors, particularly CB1 and CB2, play a crucial role in various physiological processes, including pain sensation, mood, and memory .
Mode of Action
It’s worth noting that related compounds have been shown to act as agonists at the cannabinoid receptors . Agonists bind to receptors and activate them to produce a biological response. In the case of cannabinoid receptors, this can lead to effects such as pain relief or mood alteration .
Biochemical Pathways
The activation of cannabinoid receptors by similar compounds has been associated with the modulation of neurotransmitter release in the brain, affecting various physiological and cognitive processes .
Result of Action
The activation of cannabinoid receptors by similar compounds can lead to a variety of effects, including pain relief, mood alteration, and changes in appetite .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Methoxyphenyl)(naphthalen-1-yl)methanone. For instance, the compound’s photochromic and fluorescent properties can be affected by light exposure . Additionally, the compound’s action may be influenced by the presence of other substances, the pH of the environment, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(naphthalen-1-yl)methanone typically involves the reaction of 4-methoxybenzoyl chloride with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via Friedel-Crafts acylation, where the acyl group from the benzoyl chloride is introduced to the naphthalene ring. The reaction conditions generally include:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Anhydrous dichloromethane or carbon disulfide.
Reaction Time: Several hours, typically 4-6 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature control.
Catalysts: Use of high-purity aluminum chloride.
Purification: Crystallization or recrystallization from suitable solvents to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)(naphthalen-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO), leading to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH), resulting in the corresponding alcohol.
Common Reagents and Conditions
Oxidation: KMnO in acidic or neutral medium, CrO in acetic acid.
Reduction: NaBH in methanol or ethanol, LiAlH in ether.
Substitution: Halogenation using bromine (Br) or chlorination using chlorine (Cl) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid and naphthalene-1-carboxylic acid.
Reduction: Formation of (4-methoxyphenyl)(naphthalen-1-yl)methanol.
Substitution: Formation of halogenated derivatives such as 4-bromo-(4-methoxyphenyl)(naphthalen-1-yl)methanone.
Scientific Research Applications
(4-Methoxyphenyl)(naphthalen-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of photochromic materials and dyes due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)(1-methylnaphtho[2,1-b]furan-2-yl)methanone
- (4-Methoxyphenyl)(naphthalen-2-yl)methanone
- (4-Methoxyphenyl)(naphthalen-1-yl)methanol
Uniqueness
(4-Methoxyphenyl)(naphthalen-1-yl)methanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(4-methoxyphenyl)-naphthalen-1-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c1-20-15-11-9-14(10-12-15)18(19)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGIYCMFDIWAKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325317 | |
Record name | (4-methoxyphenyl)(naphthalen-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39070-92-3 | |
Record name | NSC409634 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409634 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-methoxyphenyl)(naphthalen-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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